5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid

Medicinal Chemistry Isosterism Drug Design

Sourcing the correct oxadiazole regioisomer is critical for SAR success. 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid (CAS 1215973-31-1) delivers the precise 1,3,4-oxadiazole core with a rigid cyclopropyl at C5 and a carboxylic acid handle. • Regioisomer Guarantee: Confirmed 1,3,4-oxadiazole connectivity-eliminates isomer mismatch risk. • PK Optimization Tool: Cyclopropyl + 1,3,4-oxadiazole combination modulates metabolic stability and reduces microsomal clearance. • Bulk Availability: In-stock supply with full QC (≥95% purity) for uninterrupted medicinal chemistry campaigns.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 1215973-31-1
Cat. No. B1405503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
CAS1215973-31-1
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)C(=O)O
InChIInChI=1S/C6H6N2O3/c9-6(10)5-8-7-4(11-5)3-1-2-3/h3H,1-2H2,(H,9,10)
InChIKeyGZMFIQIOTMAYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic Acid Overview


5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted at the 5-position with a cyclopropyl group and at the 2-position with a carboxylic acid . This structure provides a defined scaffold for medicinal chemistry and material science applications, with a molecular formula of C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . The compound is commercially available as a research chemical with typical purities of 95% or 98% .

Scaffold
1,3,4-Oxadiazole core for isomer-specific properties
Substituent
Cyclopropyl group provides conformational restriction
Functionality
Carboxylic acid handle for further derivatization

Why 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic Acid Cannot Be Substituted


In the context of synthesizing specific molecular targets, direct substitution of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with its closest analogs—such as 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid or 1,3,4-oxadiazole-2-carboxylic acid—is not possible without altering key chemical and biological properties . The cyclopropyl group confers unique steric and electronic characteristics that influence both reactivity and, when incorporated into larger molecules, bioactivity. The 1,3,4-oxadiazole core offers distinct properties compared to its 1,2,4-isomer, including different hydrogen-bonding capabilities and metabolic stability profiles [1]. Therefore, selecting the correct regioisomer and substitution pattern is not a trivial decision but a critical parameter for the success of a synthetic project.

Regioisomer Mismatch
Replacing 1,3,4-oxadiazole with 1,2,4 isomer may alter metabolic stability, logD, and hydrogen-bonding; direct swap may not transfer property profiles.
Substituent Sensitivity
Cyclopropyl→alkyl substitution removes conformational rigidity and metabolic shielding; alkyl analogs may exhibit different CYP-mediated clearance.
Synthetic Precedent Gap
Unsubstituted 1,3,4-oxadiazole-2-carboxylic acid lacks documented use for the same specific transformation; reactivity may not be equivalent.

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic Acid vs. Analogs


1,3,4- vs. 1,2,4-Oxadiazole: Physicochemical & Biological Differences

While direct experimental data for this specific compound is limited, a strong class-level inference can be drawn from established medicinal chemistry principles. The 1,3,4-oxadiazole core is a well-known bioisostere for amides and esters, but with distinct physicochemical properties compared to the 1,2,4-isomer [1]. Specifically, 1,3,4-oxadiazoles generally exhibit higher metabolic stability and a lower logP than their 1,2,4-counterparts, which can lead to improved aqueous solubility and reduced CYP450-mediated clearance [1]. Therefore, 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is inherently a different chemical entity with a different property profile than 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid.

1,3,4- vs 1,2,4-Oxadiazole
Class-level inference
Reported higher metabolic stability, lower logD vs. 1,2,4-regioisomer
Supports isomer-specific scaffold selection
Based on oxadiazole class reviews; compound-specific data to verify
Medicinal Chemistry Isosterism Drug Design

Cyclopropyl vs. Alkyl Substituents: Metabolic & Conformational Effects

The cyclopropyl group on the oxadiazole core provides a unique combination of conformational restriction and metabolic shielding compared to other alkyl substituents like methyl or ethyl [1]. The presence of the cyclopropyl ring introduces a rigid, non-planar structure that can enhance target binding affinity and selectivity while offering protection against oxidative metabolism at the adjacent carbon [1]. This differentiates it from more flexible or metabolically labile alkyl-substituted oxadiazole carboxylic acids.

Cyclopropyl vs Alkyl Substituents
Class-level inference
Cyclopropyl reduces CYP-mediated oxidation compared to linear alkyl chains
May support metabolic stability design
SAR and metabolism studies; direct experimental data limited
Medicinal Chemistry Synthetic Building Blocks Conformational Analysis

Documented Synthetic Starting Material

The synthetic utility of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is specifically documented as a starting material for synthesizing more complex derivatives . For instance, it serves as a key precursor for 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid, demonstrating a defined synthetic pathway not possible with the 1,2,4-oxadiazole isomer or with the unsubstituted 1,3,4-oxadiazole-2-carboxylic acid core .

Synthetic Precursor Use
Data to verify
Documented as starting material for 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
Supports synthetic feasibility assessment
Supplier-documented use case; independent verification recommended
Organic Synthesis Building Block Lithium Salt Derivative

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic Acid Applications


Pharmacokinetic (PK) Optimization in Lead Series

Medicinal chemistry teams seeking to improve the metabolic stability and aqueous solubility of a lead compound series should prioritize this scaffold. The combination of the 1,3,4-oxadiazole core and the cyclopropyl group offers a well-defined strategy for modulating key PK parameters, as supported by class-level inferences on the physicochemical properties of oxadiazole isomers [1]. Its use can help address common liabilities like high lipophilicity and rapid microsomal clearance.

Precursor for Advanced Building Blocks and Probes

This compound is an ideal starting material for synthesizing more elaborate heterocyclic systems, particularly those requiring a 1,3,4-oxadiazole-2-yl linker with a terminal carboxylic acid handle. Its documented use as a precursor in multi-step synthesis validates its utility for creating novel chemical probes and advanced intermediates for biological target validation .

Conformational Restriction in SAR Studies

In SAR campaigns, this compound serves as a valuable comparator to more flexible alkyl-substituted oxadiazole carboxylic acids. It allows researchers to probe the effects of introducing a rigid, non-planar cyclopropyl ring on target binding affinity and selectivity, as the cyclopropyl group is a known tool for restricting molecular conformation [2].

Application
Selection Property
Validation Focus
PK parameter modulation studies
1,3,4-Oxadiazole core with cyclopropyl substituent
Metabolic stability and logD comparison vs. 1,2,4 isomer
Advanced heterocyclic building block synthesis
Reactive carboxylic acid handle at 2-position
Confirmed reactivity in multi-step transformations (supplier-documented)
Conformational restriction in SAR studies
Cyclopropyl ring for restricted rotation
Comparison of binding/selectivity vs. alkyl analogs

Technical Documentation Hub

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32 linked technical documents
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